molecular formula C15H17N5O2 B2746093 N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903913-12-1

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Numéro de catalogue: B2746093
Numéro CAS: 1903913-12-1
Poids moléculaire: 299.334
Clé InChI: SFJRRPDFAPVGQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-Methylpyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of potent inhibitors of Eimeria tenalla cGMP-dependant protein kinase as antiparasitic agents . It’s also used in the 1-pot synthesis of difluoromethyl-2-pyridone derivatives .


Synthesis Analysis

A research group has reported the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine .


Chemical Reactions Analysis

The chemical reactions of “N-(4-methylpyridin-2-yl)acetamide” and its analogues have been studied for their antibacterial activities against ESBL-producing E. coli ST131 strains .


Physical and Chemical Properties Analysis

“N-(4-Methylpyridin-2-yl)acetamide” has a boiling point of 343.1 ℃ at 760 mmHg, a melting point of 90-94 ℃, and a density of 1.137 g/cm3 .

Applications De Recherche Scientifique

Tyrosine Kinase Inhibitors

"N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide" and its derivatives are extensively studied for their potential as tyrosine kinase inhibitors. These compounds are explored for their ability to inactivate pan-erbB tyrosine kinases, with specific attention to their irreversible inhibition capabilities and solubility enhancement. The research highlights the importance of Michael acceptor units in achieving irreversible inhibition and the tolerance of substitution at specific positions to enhance solubility without compromising potency. Such inhibitors are significant in the context of cancer therapy, offering potential for clinical applications in targeting erbB-mediated tumor growth and proliferation (Smaill et al., 2001).

Renin Inhibitors

In the pursuit of renin inhibitors for the treatment of hypertension, "this compound" derivatives have been synthesized to enhance bioavailability and maintain potent inhibitory activity. The development of benzimidazole derivatives showcases the effort to optimize the pharmacokinetic profile through structural modifications, aiming to achieve superior plasma renin inhibition compared to established treatments like aliskiren. This research underscores the therapeutic potential of these derivatives in managing blood pressure and related cardiovascular conditions (Tokuhara et al., 2018).

Antimicrobial Activity

The antimicrobial activity of "this compound" derivatives has also been a subject of interest. Studies involving novel heterocyclic compounds containing this moiety have shown promising antibacterial and antifungal properties. The synthesis and reaction of these compounds with different reagents, leading to various heterocyclic structures, demonstrate their potential as effective antimicrobial agents. This area of research offers valuable insights into the development of new antimicrobial treatments (Zaki et al., 2020).

Met Kinase Inhibitors

Further investigations into "this compound" derivatives have identified them as selective and potent Met kinase inhibitors. These compounds show potential in tumor growth inhibition, highlighting their relevance in cancer research. The development of these inhibitors involves optimizing enzyme potency and aqueous solubility, with some derivatives demonstrating significant in vivo efficacy against tumor models. This line of research is crucial for advancing cancer therapeutics, particularly in targeting the Met kinase pathway involved in tumor development and metastasis (Schroeder et al., 2009).

Mécanisme D'action

While the specific mechanism of action for “N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide” is not available, similar compounds like “N-(4-methylpyridin-2-yl) thiophene-2-carboxamides” have shown antibacterial activities against ESBL-producing E. coli ST131 strains .

Orientations Futures

The future directions for research on “N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide” and similar compounds could involve further exploration of their antibacterial activities, particularly against ESBL-producing strains . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable insights.

Propriétés

IUPAC Name

N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRRPDFAPVGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.